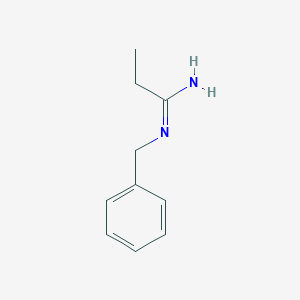
N-Benzylpropanamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylpropanamidine, also known as benzylpropanamidine, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme arginase, which plays a crucial role in the urea cycle and the metabolism of arginine in the body. In recent years, this compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and parasitic infections.
Mechanism of Action
The mechanism of action of N-N-Benzylpropanamidineamidine involves its inhibition of the arginase enzyme, which catalyzes the hydrolysis of arginine to ornithine and urea. By blocking this enzyme, N-N-Benzylpropanamidineamidine reduces the availability of arginine for various metabolic pathways, including the production of nitric oxide and polyamines. This leads to a decrease in the proliferation and survival of cancer cells and the modulation of immune responses in inflammatory diseases.
Biochemical and Physiological Effects:
N-N-Benzylpropanamidineamidine has been shown to have several biochemical and physiological effects in various disease models. In cancer research, it has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models. Inflammatory diseases have also shown a reduction in inflammation and airway hyperresponsiveness in asthma models, as well as a decrease in joint destruction and bone resorption in rheumatoid arthritis models. In parasitic infections, N-N-Benzylpropanamidineamidine has been shown to reduce parasite burden and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-N-Benzylpropanamidineamidine in lab experiments is its high potency and selectivity for the arginase enzyme, which makes it an effective tool for studying the role of arginine metabolism in various diseases. Additionally, the compound is relatively stable and easy to synthesize, making it accessible for researchers. However, one limitation of N-N-Benzylpropanamidineamidine is its potential toxicity at high concentrations, which may limit its use in vivo. Additionally, the compound's effect on other metabolic pathways, such as the urea cycle, should be considered when interpreting results.
Future Directions
There are several future directions for research on N-N-Benzylpropanamidineamidine. One area of interest is the development of more potent and selective inhibitors of arginase, which may have improved therapeutic efficacy in cancer and inflammatory diseases. Additionally, the use of N-N-Benzylpropanamidineamidine in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects. Furthermore, the compound's potential use in parasitic infections warrants further investigation, particularly in the development of new treatments for neglected tropical diseases. Overall, N-N-Benzylpropanamidineamidine has shown promising results in preclinical studies and has the potential to be a valuable tool in the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-N-Benzylpropanamidineamidine involves a series of chemical reactions starting from benzylamine and propanoic acid. The process includes the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
N-N-Benzylpropanamidineamidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the arginase enzyme, which is overexpressed in many types of cancer. Inflammatory diseases such as asthma and rheumatoid arthritis have also been targeted by N-N-Benzylpropanamidineamidine due to its ability to reduce the production of nitric oxide and other inflammatory mediators. Additionally, N-N-Benzylpropanamidineamidine has been investigated as a potential treatment for parasitic infections such as leishmaniasis and trypanosomiasis, which are caused by protozoan parasites that rely on arginine metabolism for survival.
Properties
IUPAC Name |
N'-benzylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOYJFTZBXFGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
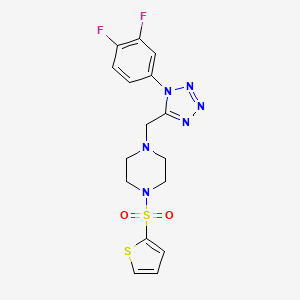
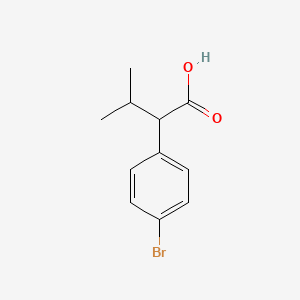
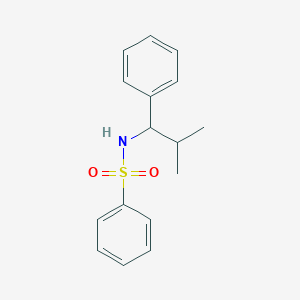
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)
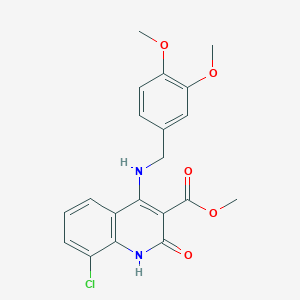
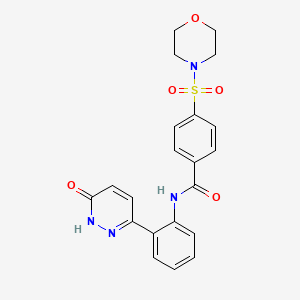
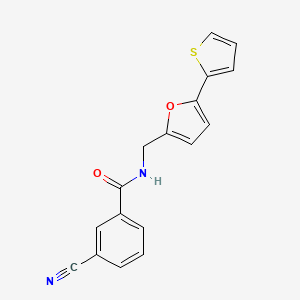
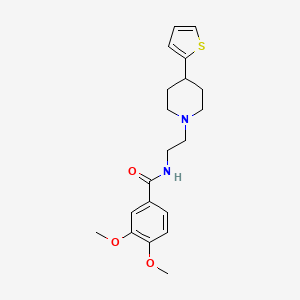
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)
![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)
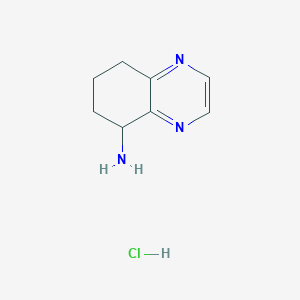
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2631723.png)
